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Application Note: Investigating Hexokinase Kinetics with the Novel Inhibitor DT-6

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Compound of Interest		
Compound Name:	DT-6	
Cat. No.:	B15137920	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexokinase is a crucial enzyme that catalyzes the first step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate.[1] This process is fundamental to cellular energy metabolism. Aberrant hexokinase activity has been implicated in various diseases, including cancer, making it a significant target for therapeutic intervention.[1] **DT-6** is a novel, synthetic small molecule developed for the specific investigation of hexokinase kinetics. This application note provides a detailed protocol for characterizing the inhibitory effects of **DT-6** on hexokinase, determining its mode of inhibition, and calculating its inhibition constant (Ki). The protocols described herein utilize a coupled-enzyme spectrophotometric assay, a common and reliable method for monitoring hexokinase activity.[2][3][4][5]

Principle of the Assay

The activity of hexokinase is measured using a coupled-enzyme assay.[6][7] Hexokinase (HK) catalyzes the phosphorylation of glucose by ATP to produce glucose-6-phosphate (G6P) and ADP. The production of G6P is then coupled to the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH), which concurrently reduces nicotinamide adenine dinucleotide phosphate (NADP+) to NADPH. The formation of NADPH can be continuously monitored by measuring the increase in absorbance at 340 nm.[3][6][7] The rate of NADPH production is directly proportional to the hexokinase activity.



Reaction Scheme:

- D-Glucose + ATP --(Hexokinase)--> D-Glucose-6-Phosphate + ADP
- D-Glucose-6-Phosphate + NADP+ --(G6PDH)--> 6-Phospho-D-Gluconate + NADPH + H+

By measuring the reaction rate at various substrate and inhibitor concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined.[8] Furthermore, the inhibition constant (Ki) for **DT-6** can be calculated to quantify its potency as a hexokinase inhibitor.[8][9]

Materials and Reagents

- Recombinant Human Hexokinase (e.g., Sigma-Aldrich, Cat. No. H4502)
- DT-6 (synthesized in-house or custom synthesis)
- D-Glucose (e.g., Sigma-Aldrich, Cat. No. G8270)
- Adenosine 5'-triphosphate (ATP) disodium salt (e.g., Sigma-Aldrich, Cat. No. A2383)
- Nicotinamide adenine dinucleotide phosphate (NADP+) sodium salt (e.g., Sigma-Aldrich, Cat. No. N0505)
- Glucose-6-Phosphate Dehydrogenase (G6PDH) from Leuconostoc mesenteroides (e.g., Sigma-Aldrich, Cat. No. G4134)
- Magnesium Chloride (MgCl2) (e.g., Sigma-Aldrich, Cat. No. M1028)
- Triethanolamine buffer (pH 7.6)
- Dimethyl sulfoxide (DMSO)
- 96-well UV-transparent microplates
- Microplate spectrophotometer capable of reading absorbance at 340 nm
- Standard laboratory equipment (pipettes, tubes, etc.)



Experimental Protocols

Protocol 1: Determination of Hexokinase Km for Glucose

This protocol aims to determine the Michaelis-Menten constant (Km) of hexokinase for its substrate, glucose.

- Reagent Preparation:
 - Assay Buffer: 50 mM Triethanolamine, 8 mM MgCl2, pH 7.6.
 - o ATP Solution: 20 mM ATP in deionized water.
 - NADP+ Solution: 15 mM NADP+ in deionized water.
 - G6PDH Solution: Prepare a stock solution of 100 units/mL G6PDH in Assay Buffer.
 - Hexokinase Solution: Prepare a working solution of 1 unit/mL hexokinase in Assay Buffer.
 - Glucose Stock Solution: 1 M D-Glucose in deionized water. Prepare serial dilutions in deionized water to create a range of concentrations (e.g., 200 mM, 100 mM, 50 mM, 25 mM, 12.5 mM, 6.25 mM, 3.13 mM, 1.56 mM).
- Assay Setup:
 - Prepare a master mix containing the following components per reaction in a 96-well plate:
 - Assay Buffer: 155 μL
 - ATP Solution: 10 μL (Final concentration: 1 mM)
 - NADP+ Solution: 10 μL (Final concentration: 0.75 mM)
 - G6PDH Solution: 5 μL (Final concentration: 2.5 units/mL)
 - Add 180 μL of the master mix to each well.



- $\circ~$ Add 10 μL of each glucose dilution to respective wells. For the blank, add 10 μL of deionized water.
- Pre-incubate the plate at 25°C for 5 minutes.
- Initiate Reaction and Measurement:
 - \circ Initiate the reaction by adding 10 μL of the Hexokinase Solution to each well (Final volume: 200 μL).
 - Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every 30 seconds for 10 minutes at 25°C.
- Data Analysis:
 - Calculate the initial reaction velocity (V₀) for each glucose concentration from the linear portion of the absorbance vs. time plot (ΔA340/min).
 - Plot V₀ versus the glucose concentration [S].
 - Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

Protocol 2: Determination of DT-6 Inhibition Constant (Ki)

This protocol determines the inhibition constant (Ki) of **DT-6** and its mechanism of inhibition.

- Reagent Preparation:
 - Prepare all reagents as described in Protocol 1.
 - DT-6 Stock Solution: Prepare a 10 mM stock solution of DT-6 in DMSO. Prepare serial dilutions in DMSO to achieve a range of desired final concentrations.
- Assay Setup:
 - Set up the experiment with varying concentrations of both glucose and DT-6.



- Prepare a master mix as described in Protocol 1.
- Add 178 μL of the master mix to each well.
- Add 2 μL of the appropriate DT-6 dilution to each well. For the "no inhibitor" control, add 2 μL of DMSO.
- Add 10 μL of each glucose dilution to the respective wells.
- Pre-incubate the plate at 25°C for 5 minutes.
- Initiate Reaction and Measurement:
 - Initiate the reaction by adding 10 μL of the Hexokinase Solution.
 - Measure the absorbance at 340 nm as described in Protocol 1.
- Data Analysis:
 - Calculate the initial reaction velocity (V₀) for each combination of glucose and DT-6 concentrations.
 - Generate Michaelis-Menten plots for each fixed concentration of DT-6.
 - To determine the mechanism of inhibition, create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
 - Competitive inhibition: Lines will intersect on the y-axis.
 - Non-competitive inhibition: Lines will intersect on the x-axis.
 - Uncompetitive inhibition: Lines will be parallel.
 - Calculate the Ki using non-linear regression analysis, fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive).[9] For competitive inhibition, the Cheng-Prusoff equation can also be used if the IC50 is determined.[8]

Data Presentation



The following tables present hypothetical data for the kinetic analysis of hexokinase and its inhibition by **DT-6**.

Table 1: Michaelis-Menten Data for Hexokinase with Varying Glucose Concentrations

Glucose [S] (mM)	Initial Velocity (V₀) (μmol/min)
0.05	0.48
0.1	0.83
0.2	1.33
0.5	2.27
1	3.13
2	4.00
5	5.00
10	5.56

Table 2: Kinetic Parameters of Hexokinase

Parameter	Value
Vmax	6.25 μmol/min
Km (Glucose)	0.75 mM

Table 3: Initial Velocities of Hexokinase in the Presence of DT-6 (Competitive Inhibitor)



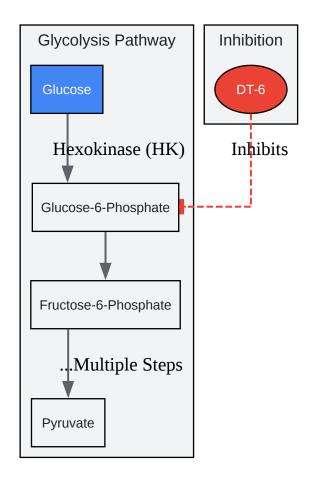
Glucose [S] (mM)	V₀ (No Inhibitor)	V ₀ (+ 5 μM DT-6)	V ₀ (+ 10 μM DT-6)
0.2	1.33	0.65	0.40
0.5	2.27	1.36	0.91
1	3.13	2.17	1.56
2	4.00	3.13	2.50
5	5.00	4.41	3.85
10	5.56	5.17	4.76

Table 4: Inhibition Parameters for DT-6

Parameter	Value
Inhibition Type	Competitive
Ki	3.5 μΜ

Visualizations

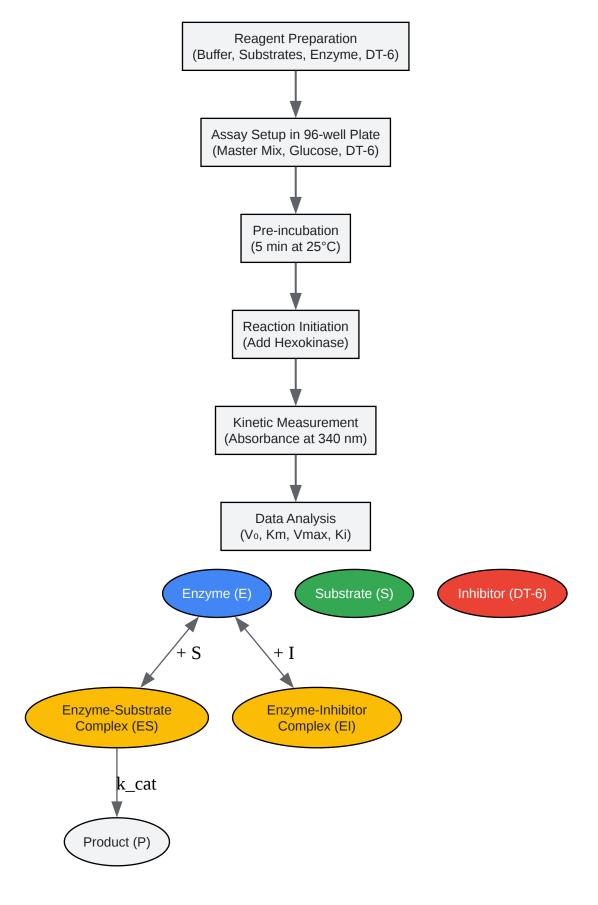




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Caption: Glycolysis pathway showing **DT-6** inhibition of Hexokinase.





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